2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium
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Overview
Description
2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is a complex organic compound characterized by its unique structure, which includes a nitroso group and an oxido group attached to a benzimidazole ring
Scientific Research Applications
2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium typically involves multiple steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole core.
Introduction of the Dimethyl Groups: Methylation of the benzimidazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Nitrosation: The nitroso group is introduced by treating the dimethylated benzimidazole with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.
Oxidation: The final step involves the oxidation of the nitroso intermediate to form the oxido group, typically using an oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Various oxides depending on the extent of oxidation.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: The nitroso group can interact with nucleophilic sites on proteins and DNA, leading to modifications that affect their function.
Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbenzimidazole: Lacks the nitroso and oxido groups, making it less reactive.
7-Nitroso-1,4,5,6-tetrahydrobenzimidazole: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
3-Oxido-1,4,5,6-tetrahydrobenzimidazole: Lacks the nitroso group, altering its reactivity profile.
Uniqueness
2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium is unique due to the combination of its nitroso and oxido groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFRCUPJBUCEJ-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=C2/C(=N/O)/CCCC2=[N+]1[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353022 |
Source
|
Record name | 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-51-3 |
Source
|
Record name | 2,2-Dimethyl-7-nitroso-3-oxo-2,4,5,6-tetrahydro-1H-3,1-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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